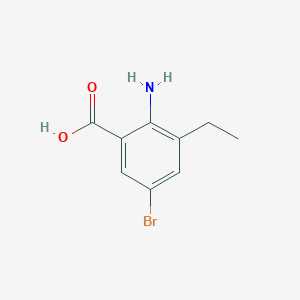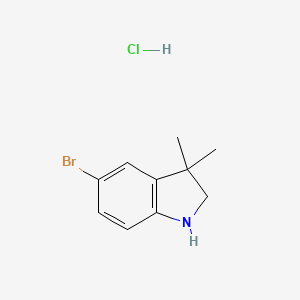![molecular formula C14H26N2O2 B1292875 tert-Butyl-1,9-Diazaspiro[5.5]undecan-9-carboxylat CAS No. 1031927-14-6](/img/structure/B1292875.png)
tert-Butyl-1,9-Diazaspiro[5.5]undecan-9-carboxylat
Übersicht
Beschreibung
“tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 254.37 .Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Schließlich kann tert-Butyl-1,9-Diazaspiro[5.5]undecan-9-carboxylat in der analytischen Chemie als Standard oder Reagenz verwendet werden. Seine klar definierte Struktur macht es für die Verwendung in Kalibrierungskurven und als Referenzverbindung in verschiedenen analytischen Techniken geeignet.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von this compound, um neue wissenschaftliche Grenzen zu erforschen und zu entwickeln. Die Vielseitigkeit der Verbindung ist ein Beweis für ihren Wert in Forschung und Industrie. Während die Suchergebnisse Informationen über die Eigenschaften und Sicherheitsdaten der Verbindung lieferten , basieren die oben genannten Anwendungen auf den allgemeinen Rollen, die ähnliche Verbindungen in der wissenschaftlichen Forschung spielen.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or vapors and wearing protective gloves .
Wirkmechanismus
Target of Action
It is known that this compound has significant application value in the field of medicinal chemistry and organic synthesis . It can be used as reagents and intermediates in organic synthesis reactions .
Mode of Action
It is known to be used in the synthesis of biologically active molecules, such as antitumor agents and antibiotics . This suggests that it may interact with its targets to induce changes that contribute to these biological activities.
Biochemical Pathways
Given its use in the synthesis of biologically active molecules, it is likely that it influences pathways related to these activities .
Result of Action
Its use in the synthesis of biologically active molecules suggests that it may have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature .
Biochemische Analyse
Biochemical Properties
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reagent or intermediate in organic synthesis reactions, facilitating the creation of complex molecules . The nature of these interactions often involves the formation of covalent bonds with target molecules, leading to the synthesis of new compounds with potential biological activity .
Cellular Effects
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling proteins, leading to changes in cellular responses . Additionally, its impact on gene expression can result in altered levels of key metabolic enzymes, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them . These interactions can lead to changes in gene expression, either upregulating or downregulating the production of specific proteins . The compound’s ability to form covalent bonds with target molecules is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is important for its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its activity can be modulated by its localization, affecting its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOOJBRPNJJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649141 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-14-6 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)





![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)



![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

